REACTION_CXSMILES
|
[OH:1][C:2]([CH3:16])([CH3:15])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][CH:6]=1)=O.C([O:20][CH2:21][C:22](Cl)=[O:23])(=O)C.C1CCN2C(=NCCC2)CC1.Cl>CC#N.N1C=CC=CC=1>[CH3:15][C:2]1([CH3:16])[O:1][C:21](=[O:20])[C:22]([OH:23])=[C:3]1[C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)(C)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(=O)Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a period of 1 h at 80° C.
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
The reaction mixture was kept at 80° C. for 18 h
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice-water (2.5 L)
|
Type
|
CUSTOM
|
Details
|
The brown solid was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot acetonitrile
|
Type
|
FILTRATION
|
Details
|
was filtered through a plug of silica
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(=C(C(O1)=O)O)C1=CC=C(C=C1)S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |